

(4-Aminopyridin-2-yl)methanol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Aminopyridin-2-yl)methanol

Cat. No.: B021726

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminopyridin-2-yl)methanol is a pyridine derivative of interest in chemical synthesis and research. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity and the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the available data on the stability and storage of **(4-Aminopyridin-2-yl)methanol** and its hydrochloride salt. Due to the limited public data on this specific molecule, this guide also draws upon stability data from the closely related compound, 4-aminopyridine, and outlines general protocols for stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. This approach provides a framework for researchers to handle, store, and evaluate the stability of **(4-Aminopyridin-2-yl)methanol**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **(4-Aminopyridin-2-yl)methanol** is presented in Table 1. These properties are essential for understanding the compound's general behavior and for developing appropriate analytical methodologies.

Table 1: Physicochemical Properties of **(4-Aminopyridin-2-yl)methanol**

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol
CAS Number	100114-58-7
Appearance	Solid
Melting Point	114-115 °C
Boiling Point	271.7 °C at 760 mmHg
Purity	Typically ≥95%

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the stability and purity of **(4-Aminopyridin-2-yl)methanol**. The following recommendations are based on information from various chemical suppliers.

Table 2: Recommended Storage and Handling Conditions for **(4-Aminopyridin-2-yl)methanol** and its Hydrochloride Salt

Condition	Recommendation
Temperature	Refrigerate at 2-8°C or 4°C[1][2]. Some suppliers offer cold-chain transportation[3].
Atmosphere	Store in a tightly closed container[4]. For long-term stability, storing under an inert atmosphere, such as nitrogen, is recommended.
Moisture	Keep in a dry, well-ventilated place[2][4]. The compound is potentially hygroscopic.
Light	Protect from light.
General Handling	Handle in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[5].

Stability Profile

Direct quantitative stability data for **(4-Aminopyridin-2-yl)methanol** is not extensively available in peer-reviewed literature. However, insights can be drawn from studies on the structurally similar compound, 4-aminopyridine, and general knowledge of the stability of pyridine derivatives.

Solid-State Stability

When stored under the recommended conditions (refrigerated, dry, protected from light, and under an inert atmosphere), **(4-Aminopyridin-2-yl)methanol** is expected to be stable in its solid form. Studies on 4-aminopyridine capsules have demonstrated excellent chemical stability for extended periods when stored at room temperature and protected from light[4]. Specifically, 10-mg capsules of 4-aminopyridine were stable for at least 365 days under these conditions[4]. Another study showed that 5-mg capsules of 4-aminopyridine were stable for 6 months when refrigerated or at room temperature, and for 1 month at 37°C, with no significant degradation observed[1].

Solution Stability

The stability of **(4-Aminopyridin-2-yl)methanol** in solution is expected to be dependent on the solvent, pH, and storage conditions. Aminopyridine derivatives can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and when exposed to light or oxidizing agents. It is recommended that solutions are prepared fresh for use. If storage is necessary, solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light.

Degradation Pathways

Pyridine and its derivatives can undergo degradation through several pathways, including photochemical transformations, oxidation, and hydrolysis[6]. The amino and hydroxyl functional groups in **(4-Aminopyridin-2-yl)methanol** may be susceptible to oxidation. The pyridine ring itself can be subject to photochemical degradation.

Experimental Protocols for Stability Assessment

To obtain specific stability data for **(4-Aminopyridin-2-yl)methanol**, it is necessary to conduct forced degradation studies. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways[7][8]. The following are general protocols that can be adapted for this purpose.

Forced Degradation (Stress Testing) Protocol

A general workflow for conducting forced degradation studies is illustrated in the diagram below.

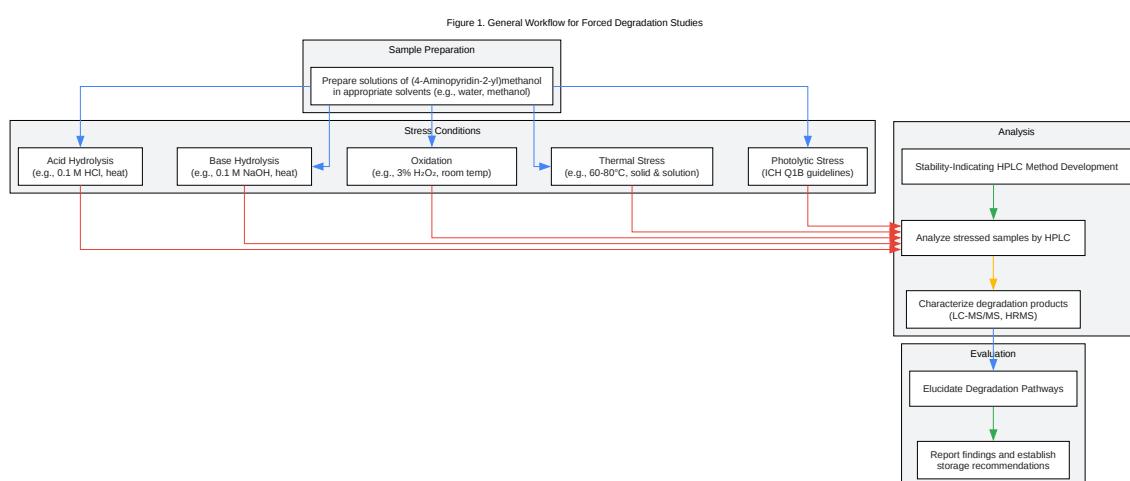

[Click to download full resolution via product page](#)

Figure 1. General Workflow for Forced Degradation Studies

4.1.1. Hydrolytic Degradation

- Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
- Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature.
- Neutral Hydrolysis: Dissolve the compound in purified water and heat at an elevated temperature.

4.1.2. Oxidative Degradation

- Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

4.1.3. Thermal Degradation

- Expose the solid compound and a solution of the compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period.

4.1.4. Photolytic Degradation

- Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any degradation products.

- Method Development: A reverse-phase HPLC method using a C18 column is a common starting point. The mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer) should be optimized to achieve good separation of all peaks.
- Detection: UV detection is suitable for pyridine derivatives. The detection wavelength should be chosen based on the UV spectrum of **(4-Aminopyridin-2-yl)methanol**.

- Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
- Characterization of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) can be used to identify the molecular weights and fragmentation patterns of the degradation products, which aids in their structural elucidation[9].

Logical Framework for Stability Assessment

The following diagram outlines the logical steps for assessing the stability of **(4-Aminopyridin-2-yl)methanol**, from initial characterization to the establishment of storage conditions.

Figure 2. Logical Framework for Stability Assessment

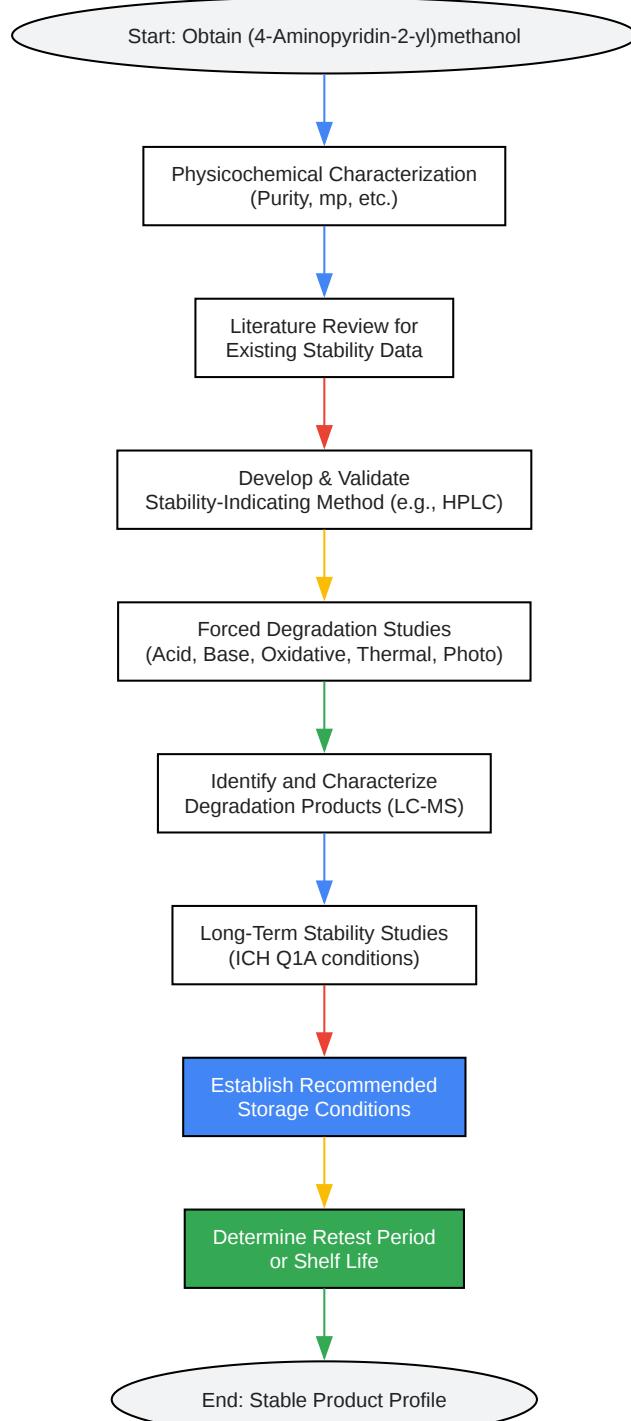

[Click to download full resolution via product page](#)

Figure 2. Logical Framework for Stability Assessment

Conclusion

While specific, in-depth stability studies on **(4-Aminopyridin-2-yl)methanol** are not readily available in the public domain, a conservative approach to its storage and handling is recommended based on data from suppliers and structurally related compounds. For optimal stability, the compound should be stored in a tightly sealed container, refrigerated, protected from light and moisture, and preferably under an inert atmosphere. For research and development purposes requiring a thorough understanding of its stability profile, conducting forced degradation studies coupled with a validated stability-indicating analytical method is essential. The protocols and frameworks provided in this guide offer a solid foundation for researchers to ensure the quality and integrity of **(4-Aminopyridin-2-yl)methanol** in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1354940-95-6|(4-Aminopyridin-2-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation in Pharmaceuticals A Regulatory Update [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(4-Aminopyridin-2-yl)methanol: A Technical Guide to Stability and Storage]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b021726#4-aminopyridin-2-yl-methanol-stability-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com